N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-12(21)18-14-3-6-16(7-4-14)27(24,25)19-15-5-8-17-13(11-15)9-10-20(17)26(2,22)23/h3-8,11,19H,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQGUKPTSCCXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128243 | |
| Record name | N-[4-[[[2,3-Dihydro-1-(methylsulfonyl)-1H-indol-5-yl]amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298684-29-4 | |
| Record name | N-[4-[[[2,3-Dihydro-1-(methylsulfonyl)-1H-indol-5-yl]amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298684-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[[2,3-Dihydro-1-(methylsulfonyl)-1H-indol-5-yl]amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide involves several steps. One common method includes the reaction of 1-(methylsulfonyl)-2,3-dihydro-1H-indole with 4-aminobenzenesulfonamide under specific conditions to form the desired product. The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to enhance the reaction rate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two reactive functional groups: sulfonamide and acetamide , which drive its chemical behavior.
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Sulfonamide Group :
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Hydrolysis : Under acidic or basic conditions, sulfonamides can hydrolyze to form sulfonic acids or amines, depending on the reaction environment .
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Nucleophilic Substitution : The sulfonamide’s sulfur atom is susceptible to nucleophilic attack, enabling substitution reactions with appropriate nucleophiles.
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Acetamide Group :
Comparison with Structural Analogues
A comparison of reactivity with similar compounds highlights the role of functional groups:
Analytical Characterization
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Molecular Formula : C₁₇H₁₉N₃O₅S₂ (molecular weight: 409.5 g/mol) .
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Structure : The compound features a phenyl acetamide core linked via a sulfonamide bridge to a 1-(methylsulfonyl)-2,3-dihydroindole moiety .
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Synonyms : Includes “N-[4-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide” and “SR-01000529766” .
Impact of Structural Modifications
Research on COX-II inhibitors ( ) demonstrates that substituent variations (e.g., amide vs. carboxylic acid groups) significantly alter reactivity and biological activity. For instance, amide groups reduce ulcerogenic effects compared to sulfonamides, suggesting differences in chemical stability or solubility .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole nucleus allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Analogues of the Sulfamoyl Phenyl Acetamide Core
The target compound shares structural similarities with several N-(4-sulfamoylphenyl)acetamide derivatives, differing primarily in the substituents on the sulfamoyl nitrogen (Table 1).
Table 1: Comparison of Sulfamoyl Phenyl Acetamide Derivatives
Key Observations :
- Electronic Effects : The methylsulfonyl group in the target compound enhances electron deficiency compared to naphthalene or benzofuran substituents, which may improve interactions with electron-rich biological targets (e.g., enzymes with nucleophilic residues) .
Indole- and Pyrazole-Based Sulfonamides
Indole Derivatives :
- Compound 41 (N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide) : Features a fully aromatic indole with trifluoromethyl and chlorobenzoyl groups. The trifluoromethyl groups increase lipophilicity, while the acetamide-sulfonamide backbone is structurally analogous to the target compound.
- Compound 1 (from ): A dihydroindole derivative with a hydroxy-oxo group but lacks sulfonamide/acetamide functionalities.
Pyrazole-Sulfonamides :
- Compounds 9–16 (): Pyrazole-sulfonamide hybrids with acrylamide or carboxamide linkers. These compounds exhibit planar pyrazole rings, contrasting with the partially saturated indole in the target compound. The pyridine-sulfamoyl group in these derivatives may enhance π-π stacking interactions compared to the dihydroindole system .
Comparison with Other Routes :
- Pyrazole-Sulfonamides (): Synthesized via condensation of cyanoacetamide derivatives with aldehydes, followed by cyclization with hydrazines. Yields range from 75–85%, with higher temperatures required compared to copper-catalyzed methods .
- Indole-Sulfonamides (): Prepared using carbodiimide-mediated coupling of indole-acetic acids with sulfonamides, yielding 37–45% after HPLC purification. The lower yields suggest challenges in steric hindrance from bulky substituents .
Physicochemical and Spectroscopic Properties
Melting Points and Solubility :
- IR Spectroscopy : All compounds show characteristic SO₂ stretches (~1378 cm⁻¹) and carbonyl peaks (~1681 cm⁻¹) . The target compound’s methylsulfonyl group would introduce additional S=O stretches near 1150 cm⁻¹ .
NMR Data :
- ¹H-NMR : The dihydroindole’s CH₂-CH₂ protons in the target compound would resonate at δ 2.6–2.8 ppm (similar to cyclopentyl CH₂ groups in ), distinct from aromatic protons in naphthalene derivatives (δ 7.0–8.0 ppm) .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfamoyl}phenyl)acetamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the indole core and sulfonamide linkage. Key steps include:
- Copper-catalyzed sulfonamide formation : Utilize sodium sulfinates and aryl halides in green solvents (e.g., water or ethanol) to construct the sulfamoyl bridge, as demonstrated for analogous aryl sulfonamides .
- Acetamide coupling : React the sulfonamide intermediate with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine).
- Methylsulfonyl introduction : Employ methanesulfonyl chloride in the presence of a base (e.g., NaH) to functionalize the indole nitrogen.
Purification via column chromatography (DCM/ethyl acetate or hexane/ethyl acetate) is critical for isolating high-purity products .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and analytical techniques:
- NMR spectroscopy : Analyze H and C NMR to confirm substituent positions and integration ratios, particularly for the methylsulfonyl (-SOCH) and acetamide (-NHCOCH) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with ESI-TOF, ensuring <5 ppm error between calculated and observed values .
- X-ray crystallography : Use SHELX software for crystal structure determination if single crystals are obtainable, focusing on hydrogen bonding and π-stacking interactions .
Advanced: How can molecular docking studies optimize the compound's binding affinity to target proteins?
Methodological Answer:
- Software selection : AutoDock Vina is preferred for its balance of speed and accuracy. Parameterize the compound using Gaussian-based partial charges and optimize torsional degrees of freedom .
- Grid box setup : Center the box on the protein's active site (e.g., Bcl-2/Mcl-1 for anticancer studies) with dimensions adjusted to accommodate the indole-sulfonamide scaffold .
- Validation : Cross-validate docking poses with experimental SAR data, such as substituent effects on IC values, to refine scoring function parameters .
Advanced: How do substituent variations on the indole or phenyl rings influence biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -SOCH) : Enhance binding to hydrophobic pockets but may reduce solubility. Compare log values (e.g., via XLogP3) to assess bioavailability trade-offs .
- Steric effects : Bulky substituents on the phenyl ring (e.g., nitro or pyridyl groups) can disrupt protein-ligand interactions, as seen in analogues with reduced CCR5 inhibition .
- Experimental validation : Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy) and test in vitro against target pathways (e.g., apoptosis assays for Bcl-2/Mcl-1) .
Advanced: How should researchers resolve contradictions in biological activity data across analogues?
Methodological Answer:
- Solubility assessment : Use dynamic light scattering (DLS) or nephelometry to rule out aggregation artifacts in cell-based assays .
- Metabolic stability : Perform liver microsome assays to identify rapid degradation of certain substituents (e.g., nitro groups prone to reduction) .
- Off-target profiling : Screen against related receptors (e.g., voltage-gated sodium channels) to identify unintended interactions that may explain anomalous results .
Basic: What methods ensure compound purity for in vitro assays?
Methodological Answer:
- Melting point analysis : Confirm a sharp melting range (e.g., 190–192°C) to rule out polymorphic impurities .
- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity. Adjust mobile phase (acetonitrile/water + 0.1% TFA) for optimal resolution .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: What strategies address polymorphism in crystallographic studies?
Methodological Answer:
- Solvent screening : Test crystallization in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to isolate stable polymorphs .
- Thermal analysis : Perform DSC to identify phase transitions and select forms with highest thermodynamic stability .
- SHELXL refinement : Apply TWIN and HKLF5 commands to model twinned crystals, ensuring accurate anisotropic displacement parameters .
Advanced: How can synergistic effects with other inhibitors be systematically evaluated?
Methodological Answer:
- Combination index (CI) method : Use Chou-Talalay assays to quantify synergy (CI < 1) or antagonism (CI > 1) with standard drugs (e.g., paclitaxel) .
- Mechanistic studies : Perform Western blotting to assess downstream pathway modulation (e.g., caspase-3 activation for apoptosis) .
- Computational modeling : Apply systems biology tools (e.g., COPASI) to simulate pharmacokinetic-pharmacodynamic (PK/PD) interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
